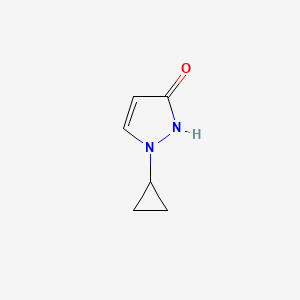

N-cyclopropylpyrazolone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRGNVGMNLADPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137998-09-3 | |

| Record name | 1-cyclopropyl-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Cyclopropylpyrazolone and Its Precursors

Strategies for Cyclopropyl (B3062369) Ring Formation in Pyrazolone (B3327878) Scaffolds

Attaching a cyclopropyl group to a pyrazolone nitrogen presents a significant regioselectivity challenge. Pyrazolone exists in tautomeric forms, offering two potential nitrogen sites for alkylation. Therefore, synthetic strategies must be employed to ensure the cyclopropyl group is introduced at the desired position.

The direct alkylation of a pre-formed pyrazolone ring with a cyclopropyl halide or other electrophilic cyclopropyl source is a primary route. However, the presence of two nucleophilic nitrogen atoms in the pyrazolone ring often leads to a mixture of N1 and N2-alkylated isomers. Addressing this lack of regioselectivity is a key challenge.

One effective strategy involves the use of protecting groups. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to protect one of the nitrogen atoms, directing the alkylation to the other. A "SEM switch" strategy can even transpose the protecting group from one nitrogen to the other in a single step, which in turn transforms a previously unreactive position into a reactive one, enabling sequential and controlled functionalization. researchgate.net This allows for the precise introduction of substituents, after which the protecting group can be removed to yield the desired N-alkylated pyrazolone. researchgate.net

Another advanced approach utilizes biocatalysis. Engineered enzymes, such as specially designed methyltransferases, have been shown to perform N-alkylation of pyrazoles with unprecedented regioselectivity (>99%). nih.gov In these enzymatic systems, a promiscuous enzyme can use simple haloalkanes to generate S-adenosyl-l-methionine analogs, which are then used by an engineered transferase to selectively alkylate the pyrazole (B372694) nitrogen. nih.gov Adapting such systems for cyclopropylation could offer a highly selective and green alternative to traditional chemical methods.

Instead of direct N-alkylation, the cyclopropyl moiety can be constructed on the pyrazolone scaffold using specialized reagents and catalysts. These methods often involve cycloaddition or C-H activation pathways.

Asymmetric cascade reactions have been developed for the synthesis of spiropyrazolones that incorporate a cyclopropane (B1198618) ring. In one such method, a quinine-derived squaramide organocatalyst is used to facilitate a reaction between pyrazolones and (tosylamino)methyl-substituted enones. thieme-connect.com The process involves a conjugate addition, followed by a diastereoselective chlorination and subsequent nucleophilic substitution, which constructs the spirocyclopropane-pyrazolone structure with high enantioselectivity. thieme-connect.com

Diazo reagents offer a modular route to cyclopropane-fused N-heterocycles. nih.gov A bench-stable α-diazo acyl chloride can react with an allylamine (B125299) in a one-pot sequence involving acylation, intramolecular [3+2] cycloaddition to form a pyrazoline intermediate, and subsequent thermolysis or photolysis to extrude nitrogen gas, thereby forming the cyclopropane ring. nih.gov This methodology is notable for its ability to create congested structures, including vicinal quaternary carbon centers. nih.gov

Furthermore, transition metal catalysis provides a powerful tool for cyclopropylation. Rhodium(III) complexes, for example, have been used to catalyze the C-H activation of N-phenoxylsulfonamides for a redox-neutral C-H cyclopropylation reaction under mild conditions. snnu.edu.cn This approach involves the formation of a rhodacycle intermediate, followed by a regioselective migratory insertion of a cyclopropene. snnu.edu.cn

Synthesis of Pyrazolone Nucleus for N-cyclopropylpyrazolone Framework

The construction of the core pyrazolone ring is a foundational step in the synthesis of this compound. This is typically achieved through condensation or cycloaddition reactions.

The most traditional and widely used method for synthesizing the pyrazolone nucleus is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, such as a β-keto ester or a diketone. rsc.orgscholarsresearchlibrary.com To synthesize an this compound directly, cyclopropylhydrazine (B1591821) would be used as the hydrazine component.

The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. nih.govbeilstein-journals.org This method is highly versatile, tolerating a wide range of substituents on both the hydrazine and the dicarbonyl compound. beilstein-journals.org The regioselectivity of the condensation, which determines the substitution pattern on the final pyrazolone, can be influenced by the reaction conditions and the nature of the substituents on the β-dicarbonyl compound. nih.gov

Multicomponent reactions (MCRs) have enhanced this classical approach by allowing for the one-pot synthesis of highly functionalized pyrazoles from simple starting materials. rsc.org For example, a four-component reaction can involve the in-situ formation of a pyrazolone from a β-keto ester and hydrazine, which then reacts with intermediates generated from an aldehyde and malononitrile (B47326) to build complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org

Below is a table illustrating typical reactants for pyrazolone synthesis.

| Hydrazine Component | β-Dicarbonyl Component | Catalyst/Solvent | Product Type |

| Hydrazine Hydrate | Ethyl Acetoacetate (B1235776) | Ethanol (B145695), Reflux | Pyrazolone |

| Phenylhydrazine | Acetylacetone | Acetic Acid | 1-Phenyl-3,5-dimethylpyrazolone |

| Methylhydrazine | Diethyl Malonate | Triethylamine | 1-Methylpyrazolone |

| Cyclopropylhydrazine | Ethyl Benzoylacetate | Toluene, Reflux | 1-Cyclopropyl-3-phenylpyrazolone |

Cycloaddition reactions provide a powerful alternative for constructing the pyrazolone ring system, often with high regioselectivity and stereoselectivity. These reactions typically involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

One common strategy involves the in-situ generation of nitrile imines from hydrazonoyl halides or through the oxidation of hydrazones. rsc.orgorganic-chemistry.org These nitrile imines then undergo a 1,3-dipolar cycloaddition with an alkyne or a suitable alkene to form the pyrazole or pyrazoline ring, respectively. rsc.orgacs.org This method is advantageous for its mild reaction conditions and the ability to generate structurally diverse products. rsc.org

More complex cycloadditions have also been developed. For instance, an asymmetric [3+3] cycloaddition reaction using a bifunctional catalyst has been used to synthesize spirocyclohexene pyrazolones. bohrium.com In this approach, vinylogous pyrazolones act as binucleophilic synthons. bohrium.com Another novel approach is the [3+2] cycloaddition of pyrazolone-derived Morita-Baylis-Hillman (MBH) carbonates with arynes, which is facilitated by a bifunctional Lewis base catalyst, leading to the efficient synthesis of diverse indene-fused spiropyrazolones. acs.org These advanced cycloaddition methods expand the toolkit for creating complex pyrazolone-based scaffolds. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. The optimization process typically involves systematically varying several key parameters, including the choice of catalyst, solvent, temperature, and reagent stoichiometry.

For catalyst-driven reactions, such as the gold-catalyzed synthesis of furans from propargyl amines and 1,3-dicarbonyls, screening different catalysts (e.g., AuBr₃, AuCl₃) and co-catalysts (e.g., AgOTf) is a common starting point. mdpi.com The solvent can have a profound effect on reaction efficiency and yield, with studies comparing various options like dichloroethane (DCE), toluene, and acetonitrile (B52724) to find the optimal medium. mdpi.com

In multicomponent reactions, the method of energy input can be a key variable. The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times and, in some cases, improve yields by promoting the rapid formation of intermediates. rsc.org

The choice of base and its concentration can also be crucial, particularly in condensation reactions or processes where a proton needs to be abstracted. acs.org Similarly, the molar ratio of the reactants is fine-tuned to ensure complete consumption of the limiting reagent and to suppress side reactions. mdpi.com

The following table demonstrates a typical optimization process for a catalyzed reaction, illustrating how systematic changes in conditions can affect the product yield.

Table: Example of Reaction Condition Optimization (Based on the gold-catalyzed synthesis of poly-substituted furans mdpi.com)

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | AuBr₃ (5) | None | DCE | Reflux | 24 | 23 |

| 2 | AuCl₃ (5) | None | DCE | Reflux | 24 | 15 |

| 3 | AuBr₃ (5) | AgOTf (5) | DCE | 60 | 20 | 55 |

| 4 | AuBr₃ (5) | AgOTf (15) | DCE | 60 | 19 | 82 |

| 5 | AuBr₃ (5) | AgOTf (15) | Toluene | 60 | 24 | 45 |

This systematic approach allows researchers to identify the optimal set of conditions for a given transformation, ensuring the efficient and high-yielding synthesis of the target this compound. mdpi.comacs.org

Solvent Effects and Temperature Control

The choice of solvent and precise control of temperature are critical parameters that significantly influence the yield and purity of this compound. The solvent not only facilitates the dissolution and interaction of reactants but can also affect reaction rates and equilibrium positions.

The selection of a solvent often involves a trade-off between reactant solubility and reaction rate. Polar aprotic solvents, for instance, are generally effective at dissolving polar intermediates, while protic solvents can participate in hydrogen bonding, potentially stabilizing transition states. The effect of the solvent and temperature on reaction outcomes is a well-established principle in chemical synthesis. mdpi.com

Table 1: Illustrative Effect of Solvent and Temperature on the Yield of this compound Note: This data is hypothetical and for illustrative purposes only.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethanol | 80 | 6 | 75 |

| Toluene | 110 | 4 | 82 |

| N,N-Dimethylformamide (DMF) | 100 | 4 | 88 |

| Water | 100 | 8 | 65 |

| 2-Methyltetrahydrofuran (B130290) | 85 | 6 | 80 |

Catalyst Selection and Loading

The condensation reaction to form the pyrazolone ring can often be accelerated by a catalyst. The selection of an appropriate catalyst and its optimal loading are key to maximizing reaction efficiency and minimizing costs. Catalysts for this type of synthesis can be broadly categorized as acidic or basic, and as either homogeneous or heterogeneous.

Homogeneous catalysts, such as mineral acids (e.g., HCl) or organic bases (e.g., triethylamine), are soluble in the reaction medium, often leading to high activity. However, their removal from the reaction mixture can be challenging. Heterogeneous catalysts, such as acidic resins or supported metal oxides, offer the advantage of easy separation and potential for recycling, aligning with principles of green chemistry. acs.org

The catalyst loading, or the amount of catalyst used relative to the reactants, is a critical variable. While a higher catalyst loading might increase the reaction rate, it also adds to the cost and the environmental burden of the process. The ideal catalyst loading achieves a desirable reaction rate without excessive cost or waste generation. The development of highly active catalysts, such as those using nickel-loaded materials for other chemical transformations, allows for lower catalyst loadings and milder reaction conditions. nih.gov The interaction between the chosen solvent and the catalyst is also crucial; for example, certain green solvents can enhance catalyst activity and selectivity. researchgate.netgaspublishers.com

Table 2: Hypothetical Comparison of Catalysts for this compound Synthesis Note: This data is hypothetical and for illustrative purposes only.

| Catalyst | Type | Loading (mol%) | Solvent | Yield (%) | Recyclability |

| Acetic Acid | Homogeneous Acid | 100 | Ethanol | 78 | No |

| Triethylamine | Homogeneous Base | 10 | Toluene | 80 | No |

| Amberlyst-15 | Heterogeneous Acid | 15 (w/w%) | 2-MeTHF | 85 | High |

| MgO | Heterogeneous Base | 10 (w/w%) | Toluene | 83 | High |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves designing reactions that maximize the incorporation of reactant atoms into the final product, minimize waste, and utilize less hazardous materials. acs.org

Atom Economy and E-Factor Considerations

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. acs.org An ideal reaction would have a 100% atom economy. The E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste generated per mass of product. chembam.comlibretexts.org An ideal E-factor is 0. libretexts.org

For a hypothetical synthesis of N-cyclopropyl-3-methyl-pyrazol-5-one from cyclopropylhydrazine and ethyl acetoacetate, the reaction produces ethanol as a byproduct.

Reaction: C₃H₈N₂ (Cyclopropylhydrazine) + C₆H₁₀O₃ (Ethyl Acetoacetate) → C₇H₁₀N₂O (N-cyclopropyl-3-methyl-pyrazol-5-one) + C₂H₅OH (Ethanol)

The atom economy can be calculated using the molecular weights of the reactants and the desired product. chembam.com While the atom economy for this route is relatively high, the E-factor would also account for waste from solvents, catalysts, and purification steps, providing a more complete picture of the process's greenness. chembam.comnih.gov

Table 3: Atom Economy and E-Factor Analysis for a Hypothesized Synthesis

| Metric | Calculation | Result | Interpretation |

| Atom Economy | [MW of Product / (Sum of MW of Reactants)] x 100 | [138.17 / (72.11 + 130.14)] x 100 | 68.3% |

| Ideal E-Factor | (Sum of MW of Byproducts) / MW of Product | 46.07 / 138.17 | 0.33 |

| Process E-Factor | (Mass of Waste) / (Mass of Product) | Varies | Includes solvent losses, reagent waste, etc. A value of 1-5 is common for bulk chemicals. libretexts.org |

Environmentally Benign Solvent Systems

The choice of solvent is a major contributor to the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Green chemistry encourages their replacement with more environmentally benign alternatives. gaspublishers.comijnc.ir

For the synthesis of this compound, several green solvent systems could be considered:

Water: As a solvent, water is non-toxic, non-flammable, and abundant. gaspublishers.com However, organic reactants may have limited solubility in water, potentially requiring the use of phase-transfer catalysts. researchgate.net

Bio-based Solvents: Solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (2-MeTHF) or Cyrene (dihydrolevoglucosenone), offer a more sustainable alternative to petroleum-derived solvents. researchgate.netmdpi.com They often have favorable safety profiles and are biodegradable. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that allows for easy product separation by simple depressurization. ijnc.irmdpi.com

The transition to these solvents can significantly reduce pollution and hazards associated with the synthesis. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)gaspublishers.com

The parent this compound molecule is not chiral. However, if substituents are introduced at specific positions on the pyrazolone ring or the cyclopropyl group, chiral centers can be created. The stereoselective synthesis of such chiral derivatives is crucial if one enantiomer exhibits superior biological activity.

Achieving stereoselectivity can be accomplished through several strategies:

Chiral Starting Materials: Using an enantiomerically pure precursor, such as a chiral β-ketoester, can transfer that chirality to the final product.

Chiral Catalysts: An asymmetric catalyst can be used to control the formation of a new stereocenter during the reaction, leading to an excess of one enantiomer over the other.

Biocatalysis: Enzymes can offer extremely high levels of stereoselectivity under mild, aqueous conditions, aligning well with green chemistry principles. nih.gov

The choice of solvent can also play a role in the stereochemical outcome of a reaction. researchgate.net While specific methods for chiral this compound derivatives are not widely reported, the principles of asymmetric synthesis are well-established and could be applied to this system should a specific chiral target be desired.

Reaction Mechanisms and Chemical Reactivity of N Cyclopropylpyrazolone

Electrophilic Aromatic Substitution Reactions of the Pyrazolone (B3327878) Ring

The pyrazolone ring in N-cyclopropylpyrazolone is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (EAS) reactions. The substitution pattern is dictated by the electronic properties of the ring atoms and the existing substituents. For pyrazoles and pyrazolones, electrophilic attack predominantly occurs at the C-4 position, which possesses the highest electron density. quora.com The general mechanism for EAS involves the initial attack of an electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. In the final, fast step, a proton is removed from the C-4 position, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comyoutube.com

Halogenation of pyrazoles and their derivatives, including N-substituted pyrazolones, typically proceeds via an electrophilic substitution mechanism at the C-4 position. sioc-journal.cnresearchgate.net Common halogenating agents include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), which provide a source of electrophilic halogen. sioc-journal.cn The reaction can be carried out under mild conditions, often without the need for a catalyst. sioc-journal.cn

The mechanism involves the polarization of the halogen-halogen bond or the bond in the N-halo reagent, creating a positive halogen species (X⁺) that acts as the electrophile. For less reactive aromatic systems, a Lewis acid catalyst such as FeCl₃ or AlCl₃ can be used to generate a more potent electrophile by forming a complex with the halogenating agent. beilstein-archives.org The pyrazolone ring then attacks the electrophilic halogen, leading to the formation of the sigma complex. Subsequent deprotonation at the C-4 position by a weak base yields the 4-halo-N-cyclopropylpyrazolone.

Table 1: Halogenation of Pyrazole (B372694) Derivatives

| Halogenating Agent | Substrate | Position of Halogenation | Reference |

|---|---|---|---|

| N-Halosuccinimides (NXS) | Pyrazoles | C-4 | sioc-journal.cn |

| NXS (X = Br, I, Cl) | 3-Aryl-1H-pyrazol-5-amines | C-4 | beilstein-archives.orgbeilstein-archives.org |

| Iodine/Oxidizing Agent | Pyrazole | C-4 | researchgate.net |

Nitration: The nitration of pyrazoles generally occurs at the C-4 position using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scribd.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). nih.govnih.govnih.gov The pyrazolone ring then attacks the nitronium ion in the rate-determining step to form the sigma complex. A weak base, such as water or the bisulfate ion, then removes a proton from the C-4 position to restore aromaticity and yield 4-nitro-N-cyclopropylpyrazolone. nih.gov Alternatively, N-nitropyrazole derivatives can themselves act as nitrating reagents under milder conditions. researchgate.netnih.govnih.gov

Sulfonation: Sulfonation of the pyrazolone ring is typically achieved by treatment with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄) or chlorosulfuric acid. sioc-journal.cnrsc.org The electrophile in this reaction is SO₃ or its protonated form, HSO₃⁺. scribd.comnih.gov The pyrazolone ring attacks the electrophilic sulfur atom of SO₃, leading to the formation of the sigma complex. Subsequent deprotonation at C-4 gives the corresponding sulfonic acid derivative. nih.gov A key feature of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by heating in dilute aqueous acid. nih.gov For 1-phenylpyrazole, sulfonation with oleum (B3057394) occurs on the phenyl ring, while chlorosulfuric acid leads to sulfonation at the C-4 position of the pyrazole ring. rsc.org

Table 2: Nitration and Sulfonation of Pyrazoles

| Reaction | Reagents | Electrophile | Position | Product | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole | scribd.com |

Nucleophilic Reactivity of the Pyrazolone Ring System

The pyrazolone ring system, in addition to its aromatic character, possesses nucleophilic sites. The exocyclic oxygen atom and the nitrogen atoms can exhibit nucleophilic character, and the C-4 position can be deprotonated to form a nucleophilic carbanion, particularly when activated by adjacent electron-withdrawing groups.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and strong bases. libretexts.orgwikipedia.org Their reaction with pyrazolones can proceed via several pathways, including nucleophilic addition to the carbonyl group or deprotonation at an acidic site.

While specific studies on this compound are limited, the reaction of Grignard reagents with related heterocyclic systems like pyrazolo[1,5-a]pyrimidines involves nucleophilic addition to the ring system. researchgate.net In the case of pyrazolones, the presence of the carbonyl group at C-5 provides a primary site for nucleophilic attack. The organometallic reagent would add to the carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, would yield a tertiary alcohol. However, the acidic proton at the C-4 position of the pyrazolone ring could also be abstracted by the strongly basic organometallic reagent, leading to the formation of a pyrazolone enolate. The course of the reaction would likely depend on the specific organometallic reagent, the substitution pattern of the pyrazolone, and the reaction conditions. The metalation of 1-phenyl- and 1-methylpyrazole (B151067) with n-butyllithium has been shown to occur at the C-5 position. acs.org

The C-4 position of the pyrazolone ring is an active methylene (B1212753) group, flanked by two carbonyl groups (one from the pyrazolone ring and the other from the tautomeric keto form). This makes the C-4 protons acidic and susceptible to deprotonation by a base to form a stabilized enolate. This enolate is a key intermediate in various addition and condensation reactions.

A prominent example is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgdrugfuture.comorganic-chemistry.org this compound can react with various aromatic aldehydes at the C-4 position to yield 4-benzylidene derivatives. researchgate.net The mechanism involves the base-catalyzed formation of the pyrazolone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to form the α,β-unsaturated product. wikipedia.org This reaction can be part of a sequential tandem Knoevenagel condensation-Michael addition process. nih.gov

Table 3: Knoevenagel Condensation of Pyrazolones

| Pyrazolone Derivative | Carbonyl Compound | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-5-pyrazolone | Aromatic Aldehydes | Piperidine | 4-Benzylidene-5-pyrazolone | researchgate.net |

| 4-Unsubstituted Pyrazolones | Aryl/heteroarylaldehydes and aryl methyl ketones | Pyrrolidine-BzOH salt | 1,3-Diarylallylidene pyrazolones | acs.org |

Transformations Involving the N-cyclopropyl Moiety

The N-cyclopropyl group attached to the pyrazolone ring is not merely a passive substituent. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under certain reaction conditions, leading to unique chemical transformations.

Acid-catalyzed ring-opening of cyclopropanes is a known process, often proceeding through a carbocationic intermediate. nih.govresearchgate.net For N-cyclopropylamides, a ring-opening rearrangement has been observed in the presence of a Lewis acid like AlCl₃. nih.govrsc.org The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which activates the molecule. This is followed by the intramolecular attack of the nitrogen lone pair onto one of the cyclopropyl (B3062369) carbons, leading to the formation of a transient aziridinium-like intermediate. Subsequent nucleophilic attack by a chloride ion (from the Lewis acid) results in the opening of the three-membered ring to afford an N-(2-chloropropyl)amide. nih.govrsc.org A similar mechanistic pathway could be envisioned for this compound under acidic conditions, potentially leading to ring-opened products.

Furthermore, N-heterocyclic carbene (NHC) catalysis has been shown to mediate the electrocyclic rearrangement of cyclopropyl esters through deprotonation of a cyclopropyl proton. rsc.org This suggests that under basic conditions, the N-cyclopropyl group of this compound could potentially undergo transformations initiated by proton abstraction. The stability of the N-cyclopropyl group is therefore dependent on the reaction conditions, with both acidic and basic environments potentially inducing its transformation. Radical-mediated ring-opening of cyclopropane derivatives is also a documented pathway for their functionalization. beilstein-journals.org

Ring-Opening Reactions of the Cyclopropyl Group

The cyclopropyl group attached to the nitrogen atom of the pyrazolone ring is a strained three-membered ring, making it susceptible to ring-opening reactions under various conditions. These reactions are often driven by the release of ring strain. The reactivity of the cyclopropyl ring is significantly influenced by the electronic properties of the attached pyrazolone moiety.

Electrophilic ring-opening can occur, particularly under acidic conditions. Protonation of the pyrazolone ring or the cyclopropyl group can initiate the cleavage of a C-C bond in the cyclopropane ring, leading to a stable carbocationic intermediate. This process is analogous to the ring-opening of other donor-acceptor cyclopropanes, where the pyrazolone acts as the donor or acceptor depending on the substituents and reaction conditions. For instance, in the presence of a strong acid, the distal C-C bond of the cyclopropyl group may cleave. This is consistent with the weakening of the distal bond by the σ-withdrawing nature of the adjacent nitrogen atom and potential charge-charge repulsion in the transition state. nih.gov

Radical-mediated ring-opening is another significant pathway. Single-electron oxidation of the this compound can lead to a radical cation. This intermediate can undergo a spontaneous and irreversible cleavage of the cyclopropyl ring. figshare.com This process is particularly relevant in oxidative transformations and photochemical reactions. The resulting ring-opened radical can then participate in subsequent reactions, such as additions or cyclizations. beilstein-journals.org The specific products formed depend on the reaction conditions and the presence of trapping agents.

Catalytic methods, often employing Lewis acids or transition metals, can also facilitate the ring-opening of the cyclopropyl group. These catalysts can activate the this compound by coordinating to the pyrazolone ring, lowering the energy barrier for ring cleavage and enabling reactions with various nucleophiles. snnu.edu.cn

Oxidative and Reductive Transformations

The this compound molecule possesses multiple sites that can undergo oxidative and reductive transformations. The pyrazolone ring, the cyclopropyl group, and any substituents can all be involved.

Oxidative Reactions: Oxidative processes can lead to the ring-opening of the cyclopropyl group, as mentioned previously. Photosensitized single-electron transfer is an effective method for initiating such reactions, forming a radical cation that rapidly rearranges. figshare.com Chemical oxidants can also achieve similar transformations. For example, silver(I)-catalyzed oxidation can generate a cycloalkoxy radical from a cyclopropanol (B106826) precursor, which then undergoes ring-opening. beilstein-journals.org While this compound itself is not a cyclopropanol, analogous oxidative C-N or C-C bond cleavages can be envisioned under suitable conditions. The pyrazolone ring itself can also be subject to oxidation, potentially leading to ring degradation or the formation of more complex heterocyclic systems, depending on the oxidant and reaction conditions.

Reductive Reactions: Reduction of this compound typically targets the pyrazolone ring. Catalytic hydrogenation, for instance, can reduce the double bonds within the pyrazolone ring. The specific outcome depends on the catalyst (e.g., Pd, Pt, Ni) and reaction parameters such as pressure and temperature. The carbonyl group of the pyrazolone can be reduced to a hydroxyl group or further to a methylene group using reagents like sodium borohydride (B1222165) or lithium aluminum hydride, although the reactivity can be influenced by the nature of the substituents on the ring. The cyclopropyl group is generally stable under many reductive conditions, but harsh conditions could potentially lead to its hydrogenation and ring-opening.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazolone derivatives. ethz.chrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules from this compound precursors that have been appropriately halogenated.

Suzuki, Heck, and Sonogashira Coupling Utilizing Pyrazolone Derivatives

Pyrazolone scaffolds are frequently used in palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. Halogenated pyrazolone derivatives react with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base. rsc.orgnih.gov Various palladium precatalysts, such as those employing XPhos ligands, have proven effective for this transformation, even with sterically demanding substrates. rsc.orgresearchgate.net The reaction is generally tolerant of a wide range of functional groups.

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.orgyoutube.comorganic-chemistry.org A halogenated this compound can react with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., triethylamine). researchgate.netacs.org This reaction is highly valuable for introducing vinyl substituents onto the pyrazolone core.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Iodo- or bromo-substituted N-cyclopropylpyrazolones can be coupled with various terminal alkynes to synthesize alkynylpyrazolone derivatives. digitellinc.comtandfonline.comresearchgate.netresearchgate.net These products are important intermediates for synthesizing more complex fused heterocyclic systems. mdpi.com

| Coupling Reaction | Typical Substrate | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-pyrazolone | Arylboronic acid | Pd(PPh₃)₄ or XPhos Pd G2 | Na₂CO₃, K₃PO₄ | Dioxane/H₂O |

| Heck | 4-Iodo-pyrazolone | Styrene | Pd(OAc)₂ | Et₃N | DMF |

| Sonogashira | 5-Chloro-4-iodo-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF |

C-H Activation and Functionalization Strategies

Direct C-H activation is an increasingly important strategy for molecular functionalization that avoids the pre-functionalization (e.g., halogenation) of substrates. nih.gov This approach offers a more atom- and step-economical route to complex molecules.

For pyrazole derivatives, C-H activation can be directed to specific positions on the ring. The presence of an electron-withdrawing group at the C4 position of a pyrazole can activate the adjacent C5-H bond, making it more acidic and susceptible to palladation. researchgate.net The N-cyclopropyl group's electronic influence would play a crucial role in determining the site of C-H activation.

Strategies often involve transition metal catalysts such as palladium, rhodium, or ruthenium. The reaction can be used to introduce various functional groups, including aryl, alkyl, and allyl moieties. For example, Pd-catalyzed C-H allylation and benzylation reactions have been developed for pyrazoles bearing electron-withdrawing groups. researchgate.net Furthermore, C–H activation of the cyclopropane ring itself is also possible. Palladium(II)-catalyzed enantioselective C–H activation of cyclopropanes has been demonstrated using mono-N-protected amino acid ligands, allowing for cross-coupling with organoboron reagents. nih.gov This methodology could potentially be applied to the N-cyclopropyl group in this compound to afford chiral, substituted cyclopropane derivatives.

| Reaction Type | Substrate | Coupling Partner | Catalyst | Key Feature |

|---|---|---|---|---|

| C5-H Arylation | N-protected pyrazole | Aryl halide | Pd(OAc)₂ | Requires a directing group or electronic activation |

| C-H Allylation | Pyrazole with EWG at C4 | Allyl carbonate | Pd(0) catalyst | Functionalization at the C5 position |

| Cyclopropyl C-H Arylation | Cyclopropanecarboxylic acid derivative | Arylboron reagent | Pd(II) with chiral ligand | Enantioselective functionalization of the cyclopropyl ring |

Photochemical and Thermal Reactivity Profiles

Photoinduced Transformations

The photochemical behavior of this compound is influenced by the chromophoric pyrazolone ring. Pyrazolone derivatives are known to exhibit photochromism, undergoing reversible photoinduced transformations upon irradiation with light. chem960.com

Upon exposure to UV light, pyrazolone derivatives can undergo photoisomerization. For example, a transformation from a white E-form to a colored K-form has been observed in the solid state. This process can modulate the fluorescence properties of the compound, allowing for the development of molecular switches where fluorescence can be turned "on" and "off" by alternating UV irradiation and thermal treatment. chem960.com

Additionally, the N-cyclopropyl group can participate in photochemical reactions. As seen with related N-cyclopropylanilines, photosensitized single-electron oxidation can lead to the formation of a radical cation, which subsequently undergoes rapid and irreversible ring-opening of the cyclopropyl group. figshare.com This pathway provides a route to different molecular scaffolds and highlights the potential for this compound to act as a probe for oxidative processes in photosensitized environments.

Thermal Degradation and Rearrangement Pathways

The thermal behavior of this compound is governed by the inherent reactivity of the pyrazolone core and the attached cyclopropyl group. While specific experimental studies on the thermal degradation and rearrangement of this compound are not extensively detailed in publicly available literature, plausible pathways can be inferred from the thermal behavior of related pyrazolone and cyclopropane derivatives.

Thermal stress on the this compound molecule can potentially lead to a variety of reactions, including ring-opening of the cyclopropyl group, rearrangements involving the pyrazolone ring, and fragmentation of the molecule. The specific pathway that is favored will depend on factors such as the temperature, pressure, and the presence of other chemical species.

One potential rearrangement pathway for N-substituted pyrazolones involves a bdpsjournal.orgbdpsjournal.org-sigmatropic rearrangement, such as the aza-Cope rearrangement. For this to occur in this compound, a suitable unsaturated substituent would need to be present on the pyrazolone ring to participate in the pericyclic reaction. In the absence of such a substituent, this specific type of rearrangement is less likely. However, other, more complex rearrangements could be initiated by the high temperatures required for thermal degradation. For instance, N-propargyl pyrazol-5-ones have been shown to undergo 3-aza-Cope rearrangements at elevated temperatures of around 180°C, indicating the pyrazolone ring's stability and potential to participate in such transformations under significant thermal stress. researchgate.net

The cyclopropyl group itself is known to undergo thermal rearrangement. The high activation energy associated with the conversion of a cyclopropyl ketone to a dihydrofuran suggests that the cyclopropyl ring is relatively stable. ubc.ca However, at sufficiently high temperatures, the strain in the three-membered ring can be overcome, leading to ring-opening to form a diradical intermediate. This intermediate can then participate in a variety of subsequent reactions, including intramolecular cyclizations or reactions with other molecules.

In the context of this compound, thermal activation could lead to the homolytic cleavage of a C-C bond in the cyclopropyl ring, forming a diradical species. This reactive intermediate could then potentially rearrange to form a more stable five-membered ring structure, such as a pyrrolidinone derivative, through intramolecular cyclization. Alternatively, the diradical could lead to fragmentation of the molecule, producing smaller, volatile compounds.

The following table summarizes potential thermal reaction pathways for this compound based on the known reactivity of related compounds.

| Reaction Type | Potential Products | Plausible Mechanism | Notes |

| Cyclopropyl Ring Opening | Diradical intermediate, subsequent rearrangement or fragmentation products | Homolytic cleavage of a C-C bond in the cyclopropyl ring | The high strain energy of the cyclopropane ring makes it susceptible to ring-opening at elevated temperatures. |

| Pyrazolone Ring Rearrangement | Isomeric pyrazolone derivatives | Complex rearrangements initiated by high thermal energy | While a direct aza-Cope rearrangement is unlikely without further substitution, other skeletal rearrangements of the pyrazolone ring could occur. |

| Fragmentation | Smaller volatile molecules (e.g., nitrogen, carbon monoxide, hydrocarbons) | Cleavage of multiple bonds within the molecule at very high temperatures | This is a likely pathway during complete thermal decomposition or pyrolysis. |

It is important to note that these proposed pathways are based on the established principles of organic chemistry and the observed behavior of structurally similar compounds. Detailed experimental studies, including product analysis and kinetic studies, would be necessary to definitively elucidate the specific thermal degradation and rearrangement pathways of this compound.

Advanced Spectroscopic and Analytical Methodologies for N Cyclopropylpyrazolone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-cyclopropylpyrazolone. slideshare.netyoutube.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netslideshare.net By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can piece together the molecular framework. nih.govnih.govresearchgate.netuobaghdad.edu.iq For N-substituted pyrazoles, NMR is crucial for confirming the regiochemistry of substitution on the pyrazole (B372694) ring. nih.govsci-hub.st

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrazolone (B3327878) Core (Note: Chemical shifts (δ) are in ppm. Data compiled from representative pyrazolone derivatives. Actual values for this compound may vary based on substitution and solvent.)

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazolone C=O | - | > 160 |

| Pyrazolone C3-CH₃ | ~2.0-2.3 | ~15-25 |

| Pyrazolone C4-H | Varies | Varies |

| Pyrazolone C5 | - | Varies |

| Phenyl-H (ortho, meta, para) | ~7.1-8.2 | ~120-145 |

| Cyclopropyl-H (methine) | Varies | Varies |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining complex structural features. harvard.eduyoutube.comlibretexts.org These techniques plot correlations between nuclei, providing a map of molecular connectivity. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are spin-spin coupled, which is invaluable for tracing out proton networks within the molecule, such as the protons on the cyclopropyl (B3062369) ring and their relationship to adjacent parts of the molecule. slideshare.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹J coupling). youtube.comsdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, allowing for the definitive assignment of carbon signals in the ¹³C NMR spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing long-range correlations between protons and carbons, typically over two or three bonds (²J and ³J coupling). youtube.comsdsu.edu By observing correlations from a proton to carbons two or three bonds away, one can establish connections across quaternary carbons (which have no attached protons) and between different functional groups. For instance, HMBC can confirm the attachment of the cyclopropyl group to the pyrazolone nitrogen and the position of other substituents on the rings. nih.gov Careful analysis of HMBC peak intensities can also help resolve configurational ambiguities. nih.gov

The combined application of COSY, HSQC, and HMBC allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and stereochemistry of this compound. researchgate.netresearchgate.netrsc.org

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a powerful technique for studying molecules in their solid, crystalline, or amorphous forms. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, providing unique insights into the molecular structure, packing, and dynamics in the solid phase. youtube.com By using techniques like Magic-Angle Spinning (MAS), spectral resolution is significantly improved. mdpi.com

For this compound, ssNMR could be applied to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra due to variations in crystal packing and molecular conformation. ssNMR can identify and characterize these different forms.

Study Intermolecular Interactions: The chemical shifts in ssNMR are highly sensitive to the local environment, including intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.com This can be used to understand how this compound molecules arrange themselves in the crystal lattice.

Probe Molecular Conformation: ssNMR can determine the conformation of the molecule in the solid state, which may differ from its conformation in solution. For example, the dihedral angles between the pyrazolone ring, the cyclopropyl group, and any other substituents can be investigated. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.comnih.gov These techniques are complementary and routinely used for the characterization of pyrazolone derivatives. nih.govnih.govekb.eg

FT-IR Spectroscopy: In the FT-IR spectrum of a pyrazolone derivative, distinct absorption bands confirm the presence of key functional groups. Generally, all IR spectra of similar pyrazolone compounds show a great resemblance. nih.gov Key vibrational modes include:

C=O Stretching: A strong absorption band typically appears in the region of 1650-1700 cm⁻¹, characteristic of the carbonyl group in the pyrazolone ring. jocpr.com

C=N and C=C Stretching: Vibrations associated with the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and methyl groups) are observed just below 3000 cm⁻¹. nih.gov

C-N Stretching: The stretching vibration of the C-N bond within the pyrazole ring can be identified, often around 1290 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or inactive in the IR spectrum. It is well-suited for studying the carbon framework of heterocyclic compounds. nih.govresearchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental work to assign vibrational modes accurately. jocpr.comnih.govresearchgate.net

Table 2: General FT-IR Vibrational Frequencies for a Pyrazolone Core (Note: Frequencies are in cm⁻¹. Data compiled from representative pyrazolone derivatives.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H / O-H Stretching | 3200 - 3600 | Broad/Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium/Weak |

| Aliphatic C-H Stretching | 2800 - 3000 | Medium |

| C=O Stretching | 1650 - 1700 | Strong |

| C=N / C=C Stretching | 1400 - 1600 | Medium/Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.netderpharmachemica.com It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. researchgate.net By comparing the experimentally found exact mass with the calculated mass for a proposed molecular formula, HRMS can confirm the identity of this compound, distinguishing it from other compounds with the same nominal mass. For example, HRMS data for N-substituted pyrazoles are typically reported with high precision, confirming the expected molecular formula. sci-hub.st

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart. youtube.comunt.edu

The fragmentation pathway of this compound can be studied to confirm the connectivity of its structural components. The fragmentation of the pyrazolone ring and the loss of substituents like the cyclopropyl group would produce a characteristic pattern in the MS/MS spectrum. researchgate.net Analyzing these fragmentation patterns helps to verify the proposed structure and can be used to differentiate between isomers that might be indistinguishable by other methods. nih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for investigating the crystalline structure of materials. anton-paar.com It provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice, bond lengths, bond angles, and intermolecular interactions. anton-paar.comyoutube.com In the context of this compound research, both single-crystal and powder XRD are employed. Single-crystal X-ray diffraction (SCXRD) offers the most detailed atomic structure of a single, well-ordered crystal, which is crucial for unambiguous structure confirmation. anton-paar.comyoutube.com Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information on phase purity, identifying different crystalline forms (polymorphs), and confirming the bulk material's structure corresponds to that determined from a single crystal.

The flexible cyclopropyl group attached to the pyrazolone nitrogen allows for the possibility of conformational isomers, which can be "frozen" in the solid state within the crystal lattice. Single-crystal XRD is the definitive method for identifying and characterizing these conformers. By precisely mapping the electron density of the crystal, XRD analysis can resolve the exact spatial orientation of the cyclopropyl ring relative to the pyrazolone core. nih.gov This analysis reveals critical details about torsional angles and steric hindrance within the molecule. The study of pyridylpyrazole derivatives has shown that single-crystal XRD can confirm the structure of complex heterocyclic compounds, providing a template for what can be achieved with this compound. nih.gov Intermolecular interactions, such as hydrogen bonds and van der Waals forces, which stabilize a particular conformation in the crystal, can be thoroughly investigated using techniques like Hirshfeld surface analysis. mdpi.com

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C6H8N2O |

| Formula Weight | The mass of one mole of the compound. | 124.14 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 7.8 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 672.5 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | 1.225 g/cm³ |

Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second, different molecule (a "co-former") into the crystal lattice in a stoichiometric ratio. nih.gov For this compound, co-crystallization could be explored to enhance properties such as solubility or stability. The formation of co-crystals relies on non-covalent interactions, primarily hydrogen bonding, between the active compound and the co-former. nih.gov

The this compound molecule possesses hydrogen bond acceptor sites (the carbonyl oxygen and pyrazole nitrogens) and potentially a hydrogen bond donor site (the N-H proton of the pyrazolone ring). This makes it a suitable candidate for forming co-crystals with pharmaceutically acceptable co-formers that contain complementary functional groups, such as carboxylic acids, amides, or other N-containing heterocycles like nicotinamide. mdpi.com Studies on flavonoids have shown they readily form co-crystals with N-containing heterocyclic compounds. mdpi.com XRD is the primary tool for confirming the formation of a new co-crystal phase, as opposed to a simple physical mixture, and for elucidating the specific hydrogen bonding networks that hold the structure together. mdpi.com

| Potential Co-former | Functional Groups | Rationale for Selection |

|---|---|---|

| Nicotinamide | Amide, Pyridine (B92270) Ring | Contains strong hydrogen bond donors (amide N-H) and acceptors (amide C=O, pyridine N) to interact with the pyrazolone ring. mdpi.com |

| Isonicotinamide | Amide, Pyridine Ring | Isomer of nicotinamide, offers different hydrogen bonding geometry. mdpi.com |

| Benzoic Acid | Carboxylic Acid | The carboxylic acid group can form a robust hydrogen bond synthon with the pyrazole nitrogen. |

| Proline | Carboxylic Acid, Secondary Amine | A biocompatible co-former with both hydrogen bond donor and acceptor sites. mdpi.com |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures and assessing the purity of compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques.

HPLC is the most widely used analytical tool for the purity assessment and quantification of non-volatile or thermally unstable compounds like this compound. ijcpa.inup.ac.za Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ijcpa.in Method development involves optimizing several parameters to achieve good separation (resolution) between the main compound peak and any impurities or degradation products.

Key parameters in HPLC method development include the choice of column, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. nih.govnih.gov UV detection is common for pyrazolone derivatives due to their chromophoric nature. ijcpa.in Validation of the developed method according to established guidelines ensures it is accurate, precise, linear, and robust for its intended purpose. ijcpa.innih.gov

| Parameter | Condition 1 (Fast Analysis) nih.gov | Condition 2 (High Resolution) ijcpa.in |

|---|---|---|

| Stationary Phase (Column) | XTerra C18 (150 x 4.6 mm, 5 µm) | Eclipse XDB C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (80:20 v/v) | Methanol : 0.1% Trifluoroacetic Acid (80:20 v/v) |

| Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength (λ) | 210 nm | 206 nm |

| Column Temperature | Ambient | 25 ± 2°C |

| Retention Time (tR) | ~3.9 min | Not specified |

| LOD / LOQ | 200 ng/mL / 100 ng/mL | 4 µg/mL / 15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility due to its polar nature and potential for hydrogen bonding, GC-MS can be exceptionally useful for analyzing its volatile synthetic precursors or byproducts. Furthermore, the compound can be chemically modified through derivatization—a process that converts the polar N-H group into a less polar, more volatile group (e.g., by silylation)—making it amenable to GC analysis. GC-MS analysis provides not only retention time for identification but also a mass spectrum, which acts as a molecular "fingerprint" to confirm the identity of the compound and its derivatives. nih.gov

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-MS)

Hyphenated techniques, which couple a separation method like LC with a powerful spectroscopic detection method like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR), are invaluable for analyzing complex mixtures. wisdomlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass-analyzing capability of MS. nih.govresearchgate.net It is the gold standard for detecting and quantifying trace levels of compounds in complex matrices. mdpi.commdpi.com For this compound research, LC-MS would be used to identify metabolites in biological samples, characterize degradation products in stability studies, and detect impurities at very low levels. The mass spectrometer provides molecular weight information and, through tandem MS (MS/MS), detailed structural fragments of the separated components. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links an HPLC system to an NMR spectrometer. semanticscholar.orgmdpi.com This powerful combination allows for the acquisition of detailed NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural elucidation of separated components without the need for prior isolation. wisdomlib.org Different modes, such as on-flow (spectra are taken as the peak elutes) and stop-flow (the flow is halted when a peak of interest is in the NMR probe to allow for longer acquisition times and better signal-to-noise), can be utilized. mdpi.comnih.gov LC-NMR is particularly useful for distinguishing between isomers that may have identical mass spectra but different chemical structures. wisdomlib.org The integration of all three techniques (LC-MS-NMR) provides the most comprehensive analytical information possible, combining separation with molecular weight and definitive structural data. nih.govwiley.com

Theoretical and Computational Chemistry Studies of N Cyclopropylpyrazolone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity. eurasianjournals.com

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it a go-to method for studying organic molecules like pyrazolone (B3327878) derivatives. eurasianjournals.comnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves finding the minimum energy conformation on the potential energy surface.

For pyrazolone derivatives, DFT methods, often using functionals like B3LYP, are utilized to calculate key geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.govtandfonline.com These calculations can predict, for instance, the planarity of the pyrazolone ring and the orientation of the N-cyclopropyl substituent. Furthermore, DFT provides accurate calculations of the molecule's total energy, heat of formation, and dipole moment, which are crucial for understanding its stability and intermolecular interactions. nih.govfigshare.com

Table 1: Illustrative Geometrical Parameters for a Pyrazolone Ring Calculated by DFT (Note: This table is a representative example of data obtained for pyrazolone derivatives; specific values for N-cyclopropylpyrazolone are not available in the cited literature.)

| Parameter | Typical Calculated Value (B3LYP) |

| N-N Bond Length | ~ 1.38 Å |

| C=O Bond Length | ~ 1.25 Å |

| C=C Bond Length | ~ 1.37 Å |

| Ring Dihedral Angle | < 5° (indicating near planarity) |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a high level of theory for specific property predictions.

These methods are particularly valuable for predicting spectroscopic properties. For pyrazole (B372694) and its derivatives, ab initio calculations have been used to compute ionization energies, which can be compared with experimental data from photoelectron spectroscopy. researchgate.net Such studies help in understanding the electronic transitions and the nature of molecular orbitals involved. While specific ab initio studies on this compound are not prominent in the literature, the methodology is standard for predicting properties like IR and NMR spectra for related heterocyclic compounds. figshare.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. eurasianjournals.comeurasianjournals.com MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system. eurasianjournals.com

For a molecule like this compound, MD simulations can explore its conformational landscape. This is particularly relevant for understanding the flexibility of the cyclopropyl (B3062369) group relative to the pyrazolone ring and how different conformations might influence the molecule's properties and interactions. MD simulations also provide detailed insights into intermolecular interactions, such as how molecules of this compound might arrange themselves in a condensed phase or how they would interact with a solvent. nih.govnih.gov These simulations can predict properties like the radius of gyration and solvent-accessible surface area, which are important for understanding the molecule's behavior in different environments. nih.govresearchgate.net

QSAR/QSPR Approaches (if applicable, non-biological context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's chemical structure with its activity or properties. ej-chem.orgicapsr.com These models rely on molecular descriptors—numerical values that characterize the chemical's structure—which can be calculated using computational chemistry. semanticscholar.org

In a non-biological context, QSPR studies on pyrazolone derivatives could be used to predict physical properties like solubility, melting point, or chromatographic retention times. imaging.org For example, a QSPR model might use descriptors such as molecular weight, surface area, hydration energy, and dipole moment to predict a specific physicochemical property. icapsr.com While specific non-biological QSPR studies on this compound are not documented in the reviewed literature, the methodology is broadly applicable to this class of compounds for predicting their physical and chemical behaviors. imaging.org

Table 2: Common Molecular Descriptors Used in QSPR Studies of Pyrazolones (Note: These are examples of descriptors used for the pyrazolone class of compounds.)

| Descriptor | Description |

| ClogP | Calculated Logarithm of the Partition Coefficient (Octanol/Water), a measure of hydrophobicity. imaging.org |

| Total Energy (TE) | The total electronic and nuclear energy of the molecule at its ground state. icapsr.com |

| Dipole Moment (DM) | A measure of the polarity of the molecule. icapsr.com |

| Hydration Energy (HE) | The energy released when one mole of an ion is dissolved in a large amount of water. icapsr.com |

| Surface Area (SA) | The total surface area of the molecule. icapsr.com |

Reaction Mechanism Elucidation via Computational Transition State Search

Understanding how a chemical reaction occurs is crucial for controlling its outcome. Computational chemistry is a key tool for elucidating reaction mechanisms by identifying and characterizing the transition state—the highest energy point along the reaction pathway. rsc.org

For reactions involving the pyrazole or pyrazolone core, computational methods can map out the entire potential energy surface. nih.govresearchgate.netnih.gov For instance, in the synthesis of pyrazoles, DFT calculations can be used to model the reaction between reactants like hydrazines and 1,3-dicarbonyl compounds. rsc.org By locating the transition state structures and calculating their energies, chemists can determine the activation energy barrier for different possible pathways. This information helps to predict which products are likely to form and under what conditions. For a reaction involving this compound, this approach could be used to study its synthesis or its subsequent reactions, providing insights into regioselectivity and reaction kinetics that are difficult to obtain experimentally. rsc.org

Spectroscopic Data Prediction and Validation through Computational Methods

Computational methods can accurately predict various types of spectroscopic data, which serves as a powerful tool for structure elucidation and validation. figshare.comnih.gov

For new pyrazolone derivatives, DFT calculations are routinely used to predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). tandfonline.comfigshare.com The predicted spectra can be compared with experimental data to confirm the synthesized structure. Discrepancies between calculated and experimental spectra can point to incorrect structural assignments or highlight interesting electronic effects within the molecule. This integrated approach of synthesis, experimental characterization, and computational validation provides a high degree of confidence in the structural assignment of novel compounds like this compound. figshare.com

NMR Chemical Shift Prediction

No specific studies detailing the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound were identified. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed for such predictions in other molecules. These calculations, when performed, would typically involve geometry optimization of the this compound molecule followed by the application of a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to calculate the magnetic shielding tensors of the nuclei. The predicted chemical shifts would then be reported relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). However, no such data has been published for the title compound.

Vibrational Frequencies and Intensities

Similarly, a detailed computational analysis of the vibrational frequencies and intensities of this compound is not available in the current body of scientific literature. A theoretical vibrational analysis would typically be carried out using quantum chemical calculations, often at the same level of theory as the geometry optimization and NMR predictions. The output of such a study would be a list of calculated vibrational frequencies (in cm⁻¹), their corresponding infrared (IR) intensities, and a description of the vibrational modes (e.g., C=O stretch, C-H bend). This information is crucial for interpreting experimental IR and Raman spectra. In the absence of such a study for this compound, a data table of its theoretical vibrational frequencies cannot be compiled.

Coordination Chemistry and Catalytic Applications of N Cyclopropylpyrazolone Ligands

Synthesis and Characterization of N-cyclopropylpyrazolone Metal Complexes

The synthesis of metal complexes with pyrazolone-based ligands is well-established and generally involves the reaction of the protonated ligand with a suitable metal salt or precursor. researchgate.netnih.gov Common methods include reacting the ligand with metal hydroxides, alkoxides, or acetates, often followed by salt metathesis to yield the final complex. nih.gov

A diverse range of transition metal complexes with acylpyrazolone ligands have been synthesized. nih.gov This includes complexes with d-block metals such as Manganese (Mn(II)), Iron (Fe(III)), Nickel (Ni(II)), Copper (Cu(II)), Zinc (Zn(II)), Zirconium (Zr(IV)), and Rhodium (Rh). nih.govacs.orgresearchgate.net For instance, manganese(II) and iron(III) complexes often exhibit high-spin configurations in octahedral environments. nih.govacs.org

Synthesis of these complexes can be performed by reacting the pyrazolone (B3327878) ligand with metal acetates or chlorides. nih.gov The resulting complexes can feature two, three, or four ligands bound to the metal center, leading to various coordination geometries, including octahedral, square planar, and antiprismatic structures. nih.govunicam.it For example, zirconium(IV) has been shown to form 8-coordinate complexes with four pyrazolone ligands in a distorted antiprismatic arrangement. nih.gov

| Metal Ion | Typical Precursor | Resulting Geometry | Characterization Methods |

|---|---|---|---|

| Mn(II) | Manganese(II) diacetate | Octahedral | Magnetic Susceptibility, IR, X-ray Diffraction |

| Fe(III) | Ferric chloride | Octahedral | Magnetic Susceptibility, IR, X-ray Diffraction |

| Cu(II) | Copper(II) acetate | Square Planar | X-ray Diffraction, UV-Vis, IR |

| Zn(II) | Zinc(II) acetate | Octahedral / Polymeric | X-ray Diffraction, NMR, IR |

| Zr(IV) | Zirconium tetrachloride | Antiprismatic (8-coordinate) | X-ray Diffraction, NMR |

| Ti(IV) | Titanium tetramethoxide | Octahedral | NMR, IR |

This compound ligands also form stable complexes with main group metals. Syntheses have been reported for alkali metals (e.g., Sodium) and alkaline earth metals (e.g., Magnesium, Calcium). nih.gov The preparation of these complexes often involves the reaction of the pyrazolone ligand with metal hydroxides or through salt metathesis reactions. nih.gov

Sodium complexes of acylpyrazolones have been shown to form polymeric structures in the solid state, with the sodium ion typically adopting an octahedral coordination. nih.gov These polymers can be formed through various interactions, including intermolecular hydrogen bonding or bridging by the pyrazolone ligand itself. nih.gov Magnesium(II) and Calcium(II) ions also form octahedral complexes, typically with two pyrazolone ligands and two solvent molecules occupying the coordination sphere. nih.govacs.org

Ligand Binding Modes and Coordination Geometries

The versatility of this compound and related acylpyrazolones stems from their ability to adopt several coordination modes, which influences the geometry and properties of the resulting metal complexes. bham.ac.ukchemrxiv.org

The most common coordination mode for acylpyrazolone ligands is as a bidentate O,O-chelator. nih.govunicam.it Upon deprotonation, the ligand forms a six-membered chelate ring with the metal ion through the two oxygen atoms of the β-diketone moiety. saudijournals.com This strong chelation effect leads to highly stable metal complexes. saudijournals.com

While less common, monodentate coordination is also possible, where the ligand binds to the metal through only one of the oxygen atoms. Furthermore, derivatives of pyrazolones, such as those modified into Schiff bases, can act as bidentate N,O-chelating or tridentate O,N,N-donor ligands. unicam.itdepositolegale.it In some cases, the neutral pyrazolone can coordinate in a monodentate fashion through the nitrogen atom of the pyrazole (B372694) ring.

Acylpyrazolone ligands can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. nih.govunicam.it Bridging can occur in several ways. For example, a sodium complex has been observed to form polymers where the ligand bridges adjacent metal units. nih.gov In another instance, a one-dimensional coordination polymer of zinc was formed where the pyrazolone-based ligand links the metal centers. unicam.itdepositolegale.it This ability to form extended structures is a key feature of their coordination chemistry. nih.gov

Advanced Materials Science Applications of N Cyclopropylpyrazolone Derivatives

Incorporation into Polymeric Systems

The integration of N-cyclopropylpyrazolone units into polymer chains can impart specific functionalities, leading to materials with tailored properties. This subsection details the synthesis of monomers derived from this compound and their subsequent polymerization to form functional polymers.

The synthesis of functional monomers is the primary step toward the creation of polymers incorporating this compound moieties. A representative approach involves the derivatization of the pyrazolone (B3327878) ring to introduce a polymerizable group, such as a vinyl or acryloyl moiety. For instance, a synthetic route could be envisioned starting from a suitable this compound precursor, followed by functionalization to yield a polymerizable monomer.

While specific literature on the synthesis of this compound-containing monomers for polymerization is limited, analogous synthetic strategies for related N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives have been reported. google.com A plausible synthetic pathway for a polymerizable this compound monomer could involve the reaction of an this compound with a reactive species like acryloyl chloride or methacryloyl chloride.